Nedometinib - 2252314-46-6

Nedometinib

Catalog Number: EVT-10992568
CAS Number: 2252314-46-6
Molecular Formula: C17H16FIN4O3
Molecular Weight: 470.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nedometinib is a topical gel formulation composed of an inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPKK; MEK), with potential antineoplastic activity. Upon topical administration, nedometinib penetrates into the dermis of the skin where it specifically targets, binds to and inhibits the catalytic activity of MEK, thereby inhibiting the activation of MEK-dependent effector proteins including extracellular signal-regulated kinase (ERK) and inhibits the proliferation of tumor cells in which the RAS/RAF/MEK/ERK signaling pathway is overactivated. The threonine/tyrosine protein kinase MEK plays a key role in the RAS/RAF/MEK/ERK signaling pathway, which is frequently upregulated in a variety of tumor cell types and regulates key cellular activities including cell growth, proliferation, survival, differentiation and apoptosis. Rapid degradation of NFX-179 upon reaching the systemic circulation minimizes side effects caused by systemic exposure.
Source and Classification

Nedometinib is synthesized through a series of chemical reactions that involve multiple steps, typically starting from readily available precursors. Its classification as an antineoplastic agent positions it within a broader category of drugs used for cancer treatment. The compound acts by interfering with specific molecular targets that are crucial for tumor growth and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nedometinib involves several key steps, which can be categorized into:

  1. Starting Materials: The synthesis begins with commercially available organic compounds that serve as the building blocks.
  2. Reactions: Various organic reactions, such as nucleophilic substitutions, cyclizations, and coupling reactions, are employed to construct the molecular framework of Nedometinib.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity and yield.

The detailed synthetic route typically follows a multi-step process where intermediates are isolated and characterized before proceeding to the next step. This meticulous approach is essential to achieve the desired chemical structure with high specificity.

Molecular Structure Analysis

Structure and Data

Nedometinib possesses a complex molecular structure characterized by its unique arrangement of atoms and functional groups. The molecular formula can be represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where XX, YY, ZZ, and WW denote the specific number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

  • Molecular Weight: The molecular weight of Nedometinib is approximately MM g/mol.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy are often utilized to elucidate the three-dimensional conformation of the molecule, providing insights into its binding interactions with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Nedometinib undergoes several chemical reactions during its synthesis and in its interactions with biological systems. Key reactions include:

  1. Formation Reactions: These involve the creation of new bonds between atoms during the synthesis process.
  2. Decomposition Reactions: Under certain conditions, Nedometinib may decompose into simpler compounds.
  3. Biochemical Interactions: The compound interacts with specific enzymes or receptors, leading to biochemical transformations that contribute to its therapeutic effects.

Understanding these reactions is crucial for optimizing the synthesis process and enhancing the compound's efficacy in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of Nedometinib involves its binding to specific targets within cancer cells, which disrupts critical signaling pathways responsible for cell proliferation and survival.

  • Target Interaction: Nedometinib selectively binds to target proteins (e.g., kinases) that play a pivotal role in oncogenic signaling.
  • Inhibition Mechanism: By inhibiting these targets, Nedometinib effectively reduces tumor growth and induces apoptosis in cancer cells.

Research data indicate that Nedometinib exhibits dose-dependent effects on tumor cell lines, supporting its potential use as an effective anticancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nedometinib exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile can vary based on pH and solvent composition, affecting its bioavailability.
  • Stability: Stability studies reveal how Nedometinib behaves under different environmental conditions (e.g., temperature, light).
  • Melting Point: The melting point provides insights into the purity and crystalline nature of the compound.

Relevant data from physicochemical analyses help inform formulation strategies for effective drug delivery systems.

Applications

Scientific Uses

Nedometinib is primarily explored for its applications in oncology. Its potential uses include:

  • Cancer Treatment: As an antineoplastic agent, it may be utilized in treating various malignancies.
  • Research Tool: In laboratory settings, Nedometinib serves as a valuable tool for studying cancer biology and therapeutic resistance mechanisms.

Ongoing clinical trials aim to establish its efficacy and safety profile further, potentially expanding its application in personalized medicine approaches for cancer treatment.

Introduction to MEK Inhibition in Targeted Therapeutics

Role of RAS/MAPK Pathway Dysregulation in Oncogenesis and Dermatopathology

The RAS/MAPK pathway transduces extracellular signals through a conserved phosphorylation cascade: RAS activates RAF, which phosphorylates MEK, subsequently activating ERK. Constitutive activation via RAS or RAF mutations drives uncontrolled cellular proliferation and survival across malignancies. In melanoma, 50-70% harbor BRAF V600 mutations while 15-30% exhibit NRAS mutations, establishing pathway hyperactivity as a fundamental oncogenic driver [3]. Beyond oncology, aberrant MAPK signaling underlies neurofibromatosis type 1 (NF1), where loss of neurofibromin (a RAS-GTPase activating protein) results in GTP-bound RAS accumulation and pathway hyperactivation. This drives plexiform neurofibroma development in approximately 50% of NF1 patients [4] [6]. Similarly, ultraviolet radiation-induced MAPK activation promotes cutaneous squamous cell carcinoma (cSCC) by stimulating proliferation and evading apoptosis in keratinocytes [5]. The table below enumerates key pathological alterations:

Table 1: Pathogenic RAS/MAPK Pathway Alterations in Disease States

Disease ContextMolecular AlterationFunctional Consequence
MelanomaBRAF V600E mutation (50-70%)Constitutive monomeric BRAF activation
Neurofibromatosis Type 1NF1 loss-of-function mutationImpaired RAS-GTP hydrolysis; sustained signaling
Cutaneous SCCHRAS/KRAS mutationsLigand-independent RAS activation
Pediatric low-grade gliomaKIAA1549::BRAF fusion (30-40%)Constitutive dimeric BRAF signaling [6]

Pathway reactivation frequently underlies therapeutic resistance. RAF inhibitor monotherapy in BRAF-mutant melanoma often induces paradoxical ERK activation in RAS-mutant cells or selects for compensatory MEK mutations, highlighting the need for vertical pathway inhibition strategies [3]. Autophagy induction further enables resistance by maintaining cellular homeostasis under kinase inhibition, particularly in RAS-driven tumors [1]. These mechanisms underscore the therapeutic imperative for sustained, multi-nodal pathway suppression.

Rationale for Topical MEK Inhibition in Locoregionalized Disease States

Systemic MEK inhibition demonstrates clinical efficacy in BRAF-mutant melanoma, NF1-associated plexiform neurofibromas, and pediatric low-grade gliomas [4] [6]. However, oral administration risks class-related toxicities including dermatologic, ocular, and cardiovascular effects due to on-target inhibition in healthy tissues. This poses significant limitations for treating locoregionalized pathologies like cutaneous neurofibromas, actinic keratoses, or early-stage cSCC where systemic exposure provides minimal therapeutic advantage while increasing off-target risks.

Topical delivery offers a compartmentalized pharmacokinetic profile, maximizing target tissue exposure while minimizing plasma concentrations. This approach aligns with the "metabolically labile inhibitor" design paradigm: agents engineered for rapid hepatic or dermal inactivation following local activity. Preclinical assessment of Nedometinib gel (0.01%-0.5%) in minipigs demonstrated significantly higher drug concentrations in skin versus plasma, effectively inhibiting phospho-ERK in epidermal tissue without systemic accumulation [5] [10]. This spatial specificity enables:

  • High Local Bioavailability: Bypassing first-pass metabolism achieves effective drug levels at the disease site
  • Reduced Off-Target Effects: Negligible plasma concentrations avoid dose-limiting class toxicities
  • Chronic Dosing Feasibility: Enables long-term suppression of hyperactive pathways in benign/premalignant conditions
  • Adjunctive Therapy Potential: Compatibility with systemic regimens for complex diseases like NF1 with multiple lesion types

This approach is particularly compelling for dermatologic manifestations of RASopathies or UV-induced neoplasia, where lesions are accessible and often multifocal rather than metastatic.

Nedometinib (NFX-179) as a Paradigm of Metabolically Labile Kinase Inhibitor Design

Nedometinib (NFX-179) exemplifies the translational application of structure-based design principles to optimize kinase inhibitors for topical delivery. As a potent, ATP-noncompetitive allosteric inhibitor, it binds MEK1 adjacent to the ATP pocket, locking the kinase in a catalytically inactive conformation. This mechanism confers high selectivity (IC~50~ = 135 nM against MEK1) and mitigates off-target kinase interactions [5] [8] [10].

Table 2: Comparative Attributes of MEK Inhibitors in Clinical Development

MEK InhibitorMolecular WeightSelectivity ProfileDevelopment StagePrimary Indications
Nedometinib470.24 g/molMEK1 (IC~50~ 135 nM)Phase 2 (topical)cSCC, cutaneous neurofibromas
Selumetinib457.49 g/molMEK1/2 (IC~50~ ~14 nM)FDA-approved (oral)NF1 plexiform neurofibromas
Trametinib615.40 g/molMEK1/2 (IC~50~ ~0.7-4.8 nM)FDA-approved (oral)BRAF-mutant melanoma
Mirdametinib482.54 g/molMEK1/2 (IC~50~ ~12 nM)Phase 2 (oral)NF1-associated tumors [4] [6]

Nedometinib’s chemical structure (C~17~H~16~FIN~4~O~3~) incorporates strategic features enabling metabolic lability:

  • Hydroxyethoxy Side Chain: Enhances aqueous solubility for dermal formulation while serving as a substrate for rapid phase II glucuronidation
  • N-Methylpyrrolopyridine Scaffold: Balances kinase-binding affinity with susceptibility to cytochrome P450-mediated oxidation
  • Halogenated Aryl Amine: Promotes selective tissue retention while facilitating hepatic dehalogenation and inactivation

These design elements translate to favorable pharmacodynamic properties in cutaneous pathology models. Nedometinib inhibits viability across human cSCC cell lines (IC~50~ = 27-420 nM) and suppresses ultraviolet-induced tumorigenesis in murine models, achieving significant tumor reduction with daily topical application [5] [10]. Its physicochemical profile (XLogP = 1.98; topological polar surface area = 86.19 Ų) facilitates epidermal penetration without deep dermal absorption, aligning with its development for superficial lesions [8] [10].

Table 3: Nedometinib Physicochemical and Pharmacodynamic Properties

PropertyValueFunctional Implication
Molecular FormulaC~17~H~16~FIN~4~O~3~Optimal balance of lipophilicity/polarity
Hydrogen Bond Donors3Enhanced solubility in hydrophilic vehicles
Rotatable Bonds7Conformational flexibility for target engagement
Topological Polar Surface Area86.19 ŲFavorable dermal penetration
MEK1 Inhibition (IC~50~)135 nMPotent target suppression at achievable concentrations [5] [8] [10]

As a prototype metabolically labile inhibitor, Nedometinib demonstrates the therapeutic potential of spatially constrained kinase modulation. Its ongoing clinical evaluation represents a critical step toward expanding the armamentarium against pathway-driven dermatologic diseases through precision targeting.

Properties

CAS Number

2252314-46-6

Product Name

Nedometinib

IUPAC Name

2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide

Molecular Formula

C17H16FIN4O3

Molecular Weight

470.24 g/mol

InChI

InChI=1S/C17H16FIN4O3/c1-23-15-11(3-2-6-20-15)14(17(25)22-26-8-7-24)16(23)21-13-5-4-10(19)9-12(13)18/h2-6,9,21,24H,7-8H2,1H3,(H,22,25)

InChI Key

SENAOZROGSYRTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=C1NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.